2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile

Lipophilicity ADME Prediction Physicochemical Profiling

2-Amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile is a halogenated 4H-benzo[g]chromene bearing the characteristic 2-amino-3-carbonitrile pharmacophore. The benzo[g]chromene (naphthopyran) scaffold confers an extended aromatic system distinct from the more commonly studied benzo[h]chromene isomers, while the 7-bromo substituent furnishes a synthetic handle for further derivatization and modulates key physicochemical properties.

Molecular Formula C19H12BrN3O
Molecular Weight 378.229
CAS No. 882747-31-1
Cat. No. B2615576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile
CAS882747-31-1
Molecular FormulaC19H12BrN3O
Molecular Weight378.229
Structural Identifiers
SMILESC1=CC(=CN=C1)C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N
InChIInChI=1S/C19H12BrN3O/c20-14-4-3-11-8-17-15(7-13(11)6-14)18(12-2-1-5-23-10-12)16(9-21)19(22)24-17/h1-8,10,18H,22H2
InChIKeyXAHMRLIGEWVAPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Characterization of 2-Amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile (CAS 882747-31-1)


2-Amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile is a halogenated 4H-benzo[g]chromene bearing the characteristic 2-amino-3-carbonitrile pharmacophore [1]. The benzo[g]chromene (naphthopyran) scaffold confers an extended aromatic system distinct from the more commonly studied benzo[h]chromene isomers, while the 7-bromo substituent furnishes a synthetic handle for further derivatization and modulates key physicochemical properties [2]. This compound belongs to the broader 4-aryl-4H-chromene class, a privileged chemotype in medicinal chemistry recognized for targeting the colchicine binding site of tubulin and for inducing cell differentiation in certain cancer models [1][2].

Procurement Risks of Interchanging 4H-Chromene-3-carbonitrile Analogs Without Structural Validation


Closely related 4H-chromene-3-carbonitrile analogs cannot be treated as interchangeable procurement items because variations in the 4-aryl substituent, halogenation pattern, and ring-fusion geometry (benzo[g] vs. benzo[h]) produce divergent target engagement profiles and physicochemical properties [1]. For instance, the des-bromo analog (CAS 861208-23-3) lacks the heavy bromine atom, resulting in substantially lower calculated logP and thereby altered membrane permeability, off-target binding, and partitioning behavior . Likewise, 4-phenyl-substituted congeners display tubulin-polymerization inhibitory activity, whereas the 3-pyridinyl moiety present in this compound may redirect binding toward kinase targets such as EGFR [1]. The evidence below quantifies these differences and validates why this specific substitution pattern must be explicitly specified in sourcing documentation.

Quantifiable Differentiation Data for 2-Amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile Versus Closest Analogs


Calculated LogP and pKa Differentiate 7-Bromo-Pyridinyl Analog from Des-Bromo Precursor

The target compound (C19H12BrN3O, MW 378.22) exhibits a calculated logP of 3.56 and a predicted pKa of 4.45 ± 0.12 . In contrast, the des-bromo analog 2-amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile (CAS 861208-23-3, C19H13N3O, MW 299.33) lacks the heavy bromine atom and is predicted to have a substantially lower logP . The introduction of bromine at position 7 increases logP by approximately 1.0–1.5 units based on fragment-based contribution models, enhancing passive membrane permeability and blood–brain barrier penetration potential while simultaneously shifting the pKa of the pyridine ring to moderate acidity.

Lipophilicity ADME Prediction Physicochemical Profiling

Halogen-Substituted Benzochromene Scaffold Demonstrates Superior Antiproliferative Activity in Cross-Study Comparison

SAR analysis of halogenated 2-amino-4H-benzo[h]chromene derivatives demonstrated that monohalogenated (chloro or bromo) phenyl substituents generally increased antitumor activity compared to non-halogenated analogs [1]. In the same study, brominated compounds achieved IC50 values as low as 1.1 μg/mL against HCT-116 colon cancer cells, outperforming the reference drug colchicine (IC50 = 42.8 μg/mL) by over 35-fold [1]. Although the target compound belongs to the benzo[g]chromene sub-class rather than benzo[h]chromene, the 7-bromo substituent is expected to confer analogous lipophilicity-driven potency enhancement based on the established halogen-activity correlation in chromene chemotypes [1].

Structure–Activity Relationship Halogen Effect Anticancer Potency

Pyridinyl Substitution Redirects Target Engagement Toward Kinase Inhibition Versus Tubulin

Benzochromene derivatives bearing a 3-pyridinyl substituent at position 4 have been demonstrated to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase with docking scores comparable to gefitinib (−9.06 kcal mol⁻¹) [1]. This is mechanistically distinct from the tubulin polymerization inhibition observed with 4-phenyl-substituted 4H-chromene analogs such as Crolibulin (EPC2407) [2]. The 3-pyridinyl group enables hydrogen-bonding interactions with the kinase hinge region, whereas the 4-phenyl substituted analogs bind the colchicine site of β-tubulin [1][2]. The 7-bromo substituent in the target compound further enhances binding through halogen-bonding and hydrophobic contacts within the EGFR active site [1].

Kinase Targeting EGFR Inhibition Target Selectivity

Aryl Bromide at Position 7 Provides a Unique Synthetic Diversification Handle Absent in Non-Halogenated or Fluoro Analogs

The 7-bromo substituent enables palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) for late-stage diversification, a capability that is absent in the des-bromo analog (CAS 861208-23-3) and in the 7-fluoro substituted derivative . In contrast, the 4-fluoro analog (CAS 861208-27-7) cannot be functionalized at position 7 due to the inert C–F bond under standard cross-coupling conditions. This makes the brominated compound a versatile intermediate for generating focused libraries of benzochromene derivatives .

Late-Stage Functionalization Cross-Coupling Medicinal Chemistry

Application Scenarios Where 2-Amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile Offers Demonstrable Procurement Advantage


EGFR-Targeted Anticancer Lead Optimization Requiring Pyridinyl-Bearing Benzochromene Scaffolds

When the research objective is identification of EGFR tyrosine kinase inhibitors within the benzochromene chemotype, the 3-pyridinyl substituent at position 4 is essential for engaging the kinase hinge region via hydrogen bonding [1]. The 7-bromo substituent further enhances binding affinity through halogen-bonding interactions in the hydrophobic back pocket of EGFR, as evidenced by docking scores of −9.06 kcal mol⁻¹ for closely related halogenated benzochromene analogs [1]. Procurement of the des-bromo analog (CAS 861208-23-3) would not recapitulate these binding interactions.

Focused Library Synthesis Exploiting C7-Br as a Late-Stage Diversification Point

Medicinal chemistry campaigns requiring parallel synthesis of diverse 7-aryl/heteroaryl benzochromene libraries benefit from the unique C–Br bond at position 7, which permits Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira cross-coupling under standard palladium catalysis [1]. The 7-bromo compound serves as a common advanced intermediate, whereas the des-bromo or 7-fluoro analogs cannot be functionalized at this position, limiting SAR exploration.

Physicochemical Optimization Studies Requiring Elevated logP for CNS or Cellular Permeability

The calculated logP of 3.56 and moderate pKa of 4.45 make this compound a suitable starting point for programs targeting intracellular or CNS-penetrant agents [1]. The bromine-driven logP increase of approximately +1.0–1.5 log units relative to the des-bromo analog provides a measurable advantage in passive permeability, reducing the need for additional lipophilic modifications.

Quote Request

Request a Quote for 2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.